

In-Depth Technical Guide: Reserpine N-Oxide Characterization and Analysis[1]

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Compound of Interest

Compound Name: *Reserpin N-oxide*

Cat. No.: *B12109486*

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Executive Summary

Reserpine N-oxide (CAS: 474-48-6) is a critical oxidative degradation product and metabolite of the indole alkaloid Reserpine.[1] In pharmaceutical development, it serves as a key stability-indicating impurity.[1] Its formation involves the oxidation of the tertiary nitrogen at the N-4 position of the quinolizine ring system. This guide provides a comprehensive technical analysis of its chemical structure, physicochemical properties, synthesis protocols, and analytical characterization standards required for regulatory compliance and impurity profiling.

Chemical Identity & Structural Analysis[1][2][3][4][5] [6]

Core Chemical Data

Parameter	Technical Specification
Common Name	Reserpine N-oxide (specifically Reserpine 4-oxide)
CAS Registry Number	474-48-6
IUPAC Name	Methyl (3 β ,16 β ,17 α ,18 β ,20 α)-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-16-carboxylate 4-oxide
Molecular Formula	
Molecular Weight	624.68 g/mol (Average) / 624.2683 Da (Monoisotopic)
Parent Compound	Reserpine (, MW 608.[1][2][3][4]68)
Structural Modification	Addition of one oxygen atom (+15.9949 Da) at the N-4 tertiary amine.[1]

Structural Elucidation

Reserpine consists of a pentacyclic structure (A, B, C, D, E rings).[1] The N-oxide functionality is located at the N-4 position (the bridgehead nitrogen of the quinolizine system).[1]

- Stereochemistry: The oxidation occurs at the tertiary nitrogen (N-4).[1] In the parent reserpine, the C-3 proton is in the

(beta) configuration (cis to the C-15/C-20 bridge).[1] Upon oxidation, the oxygen atom typically adopts an axial or equatorial orientation depending on the oxidant and solvent conditions, often yielding specific stereoisomers (e.g.,

-oxide or

-oxide), though "Reserpine 4-oxide" refers collectively to this oxidized species.[1]

- Electronic Environment: The

bond creates a strong dipole, significantly altering the solubility profile and chromatographic retention time compared to the parent lipophilic alkaloid.[1]

Synthesis & Formation Pathways[3][4][5][10][11]

Degradation Mechanism (Oxidative Stress)

Reserpine is susceptible to autoxidation and forced degradation.[1] The N-4 nitrogen is the most electron-rich site (after the indole nitrogen, which is less nucleophilic due to aromaticity), making it the primary target for electrophilic attack by reactive oxygen species (ROS).[1]

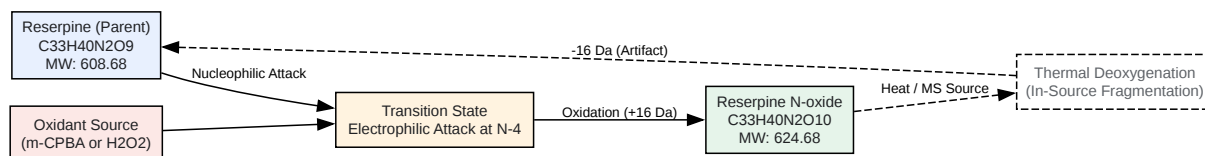
Laboratory Synthesis Protocol

For the preparation of analytical standards, Reserpine N-oxide is synthesized via direct oxidation using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Protocol: Selective N-Oxidation

- Reagents: Reserpine (1.0 eq), m-CPBA (1.1 eq), Dichloromethane (DCM) or Chloroform (), 5% Sodium Bicarbonate ().[1]
- Reaction: Dissolve Reserpine in DCM at . Add m-CPBA dropwise over 15 minutes.[1]
- Conditions: Stir at to Room Temperature (RT) for 2–4 hours. Monitor via TLC or LC-MS.[1]
- Quenching: Wash the organic layer with 5% (to remove m-chlorobenzoic acid byproduct) and water.[1]
- Purification: Dry over , concentrate in vacuo. Purify via flash column chromatography (Silica gel; :MeOH gradient).

Visualization: Synthesis & Degradation Workflow



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Caption: Figure 1. Chemical pathway for the formation of Reserpine N-oxide and its potential thermal reversion (deoxygenation) during analysis.

Analytical Characterization

Mass Spectrometry (LC-MS/MS)

Reserpine N-oxide exhibits a distinct fragmentation pattern useful for distinguishing it from hydroxylated metabolites (which also add +16 Da).[1]

- Precursor Ion:

m/z.[1]

- Diagnostic Fragment: A loss of 16 Da (

) is characteristic of N-oxides ("deoxygenation") under thermal stress in the ESI source or collision-induced dissociation (CID).[1] Hydroxylated metabolites do not typically show this facile loss of oxygen.[1]

- Key Transition:

(Loss of Oxygen) vs.

(Trimethoxybenzoic acid cleavage).[1]

Nuclear Magnetic Resonance (NMR)

N-oxidation induces significant chemical shift changes (

) in the protons and carbons adjacent to the N-4 nitrogen (C-3, C-5, C-21).[1]

Position	Reserpine (ppm)	Reserpine N-oxide (ppm)	Shift Effect ()
H-3	~4.45 (broad)	~4.90 - 5.10	Downfield (+0.5 - 0.7 ppm)
H-21	~3.00 - 3.20	~3.80 - 4.10	Downfield (+0.8 - 1.0 ppm)
C-3 ()	~60.0	~70.0 - 75.0	Downfield (+10 - 15 ppm)

Note: The strong deshielding effect of the cationic nitrogen (

) and the anionic oxygen (

) dipole causes these characteristic downfield shifts.[1]

Stability & Handling Protocols

- Thermal Instability: Reserpine N-oxide is thermally labile.[1] Avoid high temperatures (>40°C) during extraction and concentration to prevent deoxygenation back to the parent compound, which would lead to underestimation of impurity levels.
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Solubility: Soluble in DMSO, Methanol, and Chloroform.[1] Slightly less soluble in non-polar solvents compared to Reserpine.[1]

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